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Compound of Interest

Compound Name: Dphppc

CAS No.: 121822-82-0

Cat. No.: B056558 Get Quote

From Stable Large Unilamellar Vesicles (LUVs) to Giant
Unilamellar Vesicles (GUVs)
Introduction: The "Liquid-State" Lipid
1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is distinct among phospholipids used in

research.[1][2] Unlike standard lipids (e.g., DPPC or DMPC) that exhibit sharp gel-to-liquid

crystalline phase transitions (

), DPhPC possesses branched phytanyl chains (isoprenoid architecture) rather than linear acyl
chains.[1][2]

Why this matters:

No Phase Transition: DPhPC does not exhibit a detectable phase transition between -120°C

and +120°C. It remains in a fluid, liquid-crystalline state at all standard experimental

temperatures.[1][2]

Chemical Stability: The saturated nature of the phytanyl chains renders DPhPC exceptionally

resistant to oxidative degradation (peroxidation), unlike unsaturated lipids like DOPC or

POPC.

Membrane Impermeability: The steric bulk of the methyl branches creates a tightly sealed

hydrophobic core, significantly reducing proton and ion permeability compared to linear chain

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b056558?utm_src=pdf-interest
https://www.avantiresearch.com/en-gb/support-hub/physical-properties/phase-transition-temps
https://www.sigmaaldrich.com/HK/zh/product/avanti/850356p
https://www.avantiresearch.com/en-gb/support-hub/physical-properties/phase-transition-temps
https://www.sigmaaldrich.com/HK/zh/product/avanti/850356p
https://www.avantiresearch.com/en-gb/support-hub/physical-properties/phase-transition-temps
https://www.sigmaaldrich.com/HK/zh/product/avanti/850356p
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


lipids.

This guide details two distinct workflows: Thin Film Hydration (for LUVs) and Electroformation

(for GUVs), optimized specifically for DPhPC.[1][2]

Pre-Formulation Data & Materials[2][3][4]
Physical Properties of DPhPC

Parameter Value Implications for Protocol

Molecular Weight 846.25 g/mol
Use for molarity calculations.

[2]

Phase Transition (

)
None (< -120°C)

CRITICAL: Do not heat buffers

to high temperatures.[1][2]

Room temp (20-25°C) is

sufficient for hydration and

extrusion.[2]

Structure Branched (4-methyl)

High steric hindrance; requires

longer equilibration times than

linear lipids.[2]

Solubility Chloroform, Ethanol

Dissolves easily; ensure high-

grade spectroscopic solvents.

[1][2]

Required Equipment
LUVs: Rotary evaporator, Vacuum desiccator, Extruder (e.g., Avanti Mini-Extruder),

Polycarbonate membranes (100 nm).[1][2]

GUVs: ITO-coated glass slides, Function generator (AC field), Conductive copper tape or

clips.[1][2]

Protocol A: Preparation of LUVs (Thin Film
Hydration & Extrusion)
Target Application: Drug delivery vectors, bulk biophysical assays, stopped-flow kinetics.[1][2]
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Workflow Diagram (LUVs)
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Figure 1: Workflow for generating Large Unilamellar Vesicles (LUVs) showing critical

desiccation and sizing steps.[1][2]

Step-by-Step Procedure
Lipid Dissolution:

Dissolve DPhPC powder in Chloroform (

) to a final concentration of 10 mg/mL.

Note: If incorporating hydrophobic dyes (e.g., Rhodamine-PE) or cholesterol, mix them at

this stage.[1][2]

Film Formation:

Transfer the lipid solution to a round-bottom glass vial or flask.

Evaporate the solvent using a gentle stream of Nitrogen (

) gas while rotating the vial to coat the walls evenly.

DPhPC Specific: Because DPhPC is an oil/waxy solid rather than a crystalline powder, the

film may appear "wet" even when dry.

Desiccation (Critical):

Place the vial in a vacuum desiccator for a minimum of 4 hours (preferably overnight).

Why? DPhPC's branched chains can trap solvent molecules more aggressively than linear

lipids.[2] Residual chloroform destabilizes the bilayer.
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Hydration:

Add the aqueous buffer (e.g., PBS pH 7.4, 150 mM NaCl) to the dried film to achieve a

final lipid concentration of 1–5 mg/mL.

Temperature: Perform at Room Temperature (20–25°C). Unlike DPPC, no heating is

required.[1]

Vortex vigorously for 10 minutes. The solution should become cloudy/milky, indicating the

formation of Multilamellar Vesicles (MLVs).

Freeze-Thaw Cycles:

Freeze the vial in liquid nitrogen (or dry ice/ethanol bath) for 1 min.

Thaw in a warm water bath (30°C) for 1 min.

Repeat 5 times.

Mechanism:[1][2][3][4][5][6] This disrupts the MLV concentric layers, ensuring the

hydration buffer is equilibrated across all lamellae.

Extrusion (Sizing):

Assemble the extruder with a 100 nm polycarbonate membrane.

Pass the MLV suspension through the membrane 11–21 times.

Result: The milky suspension will turn translucent/opalescent, indicating the formation of

uniform LUVs (~100–120 nm).

Protocol B: Preparation of GUVs (Electroformation)
Target Application: Microscopy, artificial cells, single-channel recording.[1][2]

DPhPC is the "gold standard" for GUVs due to its membrane stability. This protocol uses the

Vesicle Prep Pro or standard ITO Slide method.
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Workflow Diagram (GUVs)
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Figure 2: Electroformation workflow. The AC field vibrates the lipid lamellae, encouraging them

to peel off as giant vesicles.

Step-by-Step Procedure
ITO Slide Preparation:

Clean two Indium Tin Oxide (ITO) coated glass slides with ethanol and distilled water.[2]

Dry with
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.

Prepare a DPhPC solution at 1 mg/mL in Chloroform.[2]

Deposition:

Deposit 10–20

of lipid solution as small droplets (or a thin spread) on the conductive side of one ITO
slide.

Allow the solvent to evaporate (10 min).[2]

Desiccate under vacuum for 1 hour to remove trace solvent.[2]

Chamber Assembly:

Place a silicon spacer (e.g., 2mm thickness) around the lipid film.

Fill the chamber with non-conductive hydration solution.

Recommended Solution:200–300 mM Sucrose.

Caution: Do not use high-salt buffers (PBS) for electroformation; the high current will

damage the ITO and heat the sample.

Electroformation (AC Field Application):

Place the second ITO slide on top (conductive side facing down, touching the liquid).

Connect electrodes to the ITO surfaces.[5]

Apply a sinusoidal AC field:

Voltage: 1.0 – 1.5

(Peak-to-Peak).

Frequency: 10 Hz.[2]
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Duration: 2 hours at Room Temperature.

Detachment (Optional but Recommended):

Lower the frequency to 1 Hz and voltage to 0.5 V for 30 minutes to help detach the GUVs

from the glass surface.

Harvesting & Imaging:

Gently pipette the solution out of the chamber.

Transfer to a viewing chamber containing 200–300 mM Glucose (in PBS if needed).[2]

Contrast Trick: The density difference between Sucrose (inside GUV) and Glucose

(outside) will make the GUVs sink and appear phase-bright under microscopy.[2]

Quality Control & Troubleshooting
QC Metrics

Method Expected Result for DPhPC

Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.1 for LUVs. Z-

Average ~100-120 nm.[2]

Zeta Potential
Near neutral (-2 to -5 mV) unless charged lipids

are added.[2]

Microscopy (Phase Contrast)

GUVs should be spherical, fluctuating (floppy)

membranes.[1][2] Rigid spheres indicate

multilamellarity.[2]

Troubleshooting Guide
Issue 1: GUVs are small or multilamellar.

Cause: Lipid film was not dry enough or voltage was too high.[2]

Fix: Increase desiccation time. Ensure the AC frequency is 10 Hz (lower frequencies favor

defects).[2]
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Issue 2: Extrusion is difficult/blocked.

Cause: Lipid concentration too high or aggregates present.[2]

Fix: Ensure the "Freeze-Thaw" step was performed 5 times—this is crucial to break up large

MLV chunks before they hit the filter.

Issue 3: Liposomes are leaky.

Cause: DPhPC forms very fluid membranes.[2]

Fix: Add 20-30 mol% Cholesterol to increase membrane order and reduce permeability if

leakage is observed.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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